
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH, also known as DMPC or 2,2-dimethylcysteine protease inhibitor, is a synthetic compound that has been widely used in scientific research for its ability to inhibit protease activity. Proteases are enzymes that break down proteins and are involved in many biological processes, including cell signaling, protein degradation, and immune response. DMPC has been shown to be a potent inhibitor of a specific type of protease called papain, which is commonly used in research as a model protease.
Wirkmechanismus
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH inhibits protease activity by binding to the active site of the enzyme and preventing substrate binding. The dimethylcysteine moiety of this compound is thought to interact with the catalytic residue of the protease, thereby blocking its activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of protease activity, the stabilization of proteins, and the modulation of immune response. This compound has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit protease activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH is its ability to selectively inhibit protease activity, which makes it a useful tool for studying the role of proteases in biological processes. However, this compound has some limitations, including its potential toxicity and its specificity for papain, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for research on H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH, including the development of new protease inhibitors based on the this compound structure, the investigation of the anti-inflammatory effects of this compound, and the exploration of this compound's potential therapeutic applications in diseases such as cancer and autoimmune disorders. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential limitations in research applications.
Synthesemethoden
The synthesis of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH involves several steps, including the protection of the cysteine amino acid, the introduction of the dimethylcysteine moiety, and the removal of the protecting group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH has been used in a wide range of scientific research applications, including studies of protease activity, enzyme kinetics, and protein structure-function relationships. This compound has been shown to be a useful tool for studying the mechanism of action of proteases and for identifying potential inhibitors of protease activity.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOPBNWZZMNQAD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


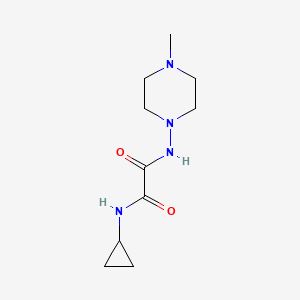
![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2863389.png)
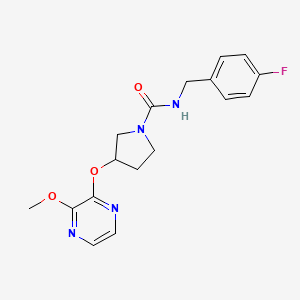
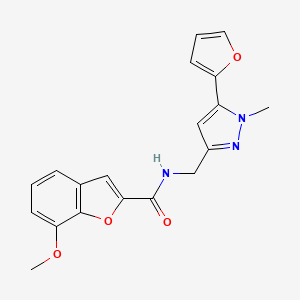
![7,7-Dimethyl-2-azabicyclo[4.1.1]octane](/img/structure/B2863393.png)

![4-[(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2863398.png)
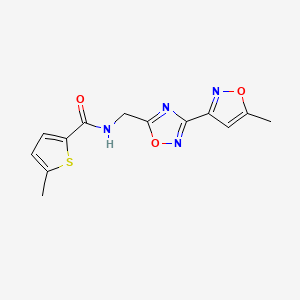
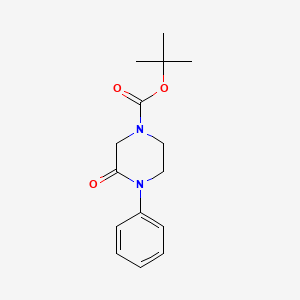
![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863402.png)
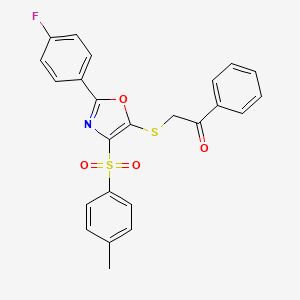

![4-butoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2863406.png)